molecular formula C18H17ClN4O2 B11202496 1-(2-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11202496
M. Wt: 356.8 g/mol
InChI Key: LMULKQHAABVBIC-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with an electrophile in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper salts.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent. Studies have shown that triazole derivatives exhibit significant biological activity against various fungal strains and cancer cell lines.

    Biological Research: The compound is used as a probe to study enzyme inhibition and receptor binding in biological systems.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential biomolecules, such as ergosterol in fungi and DNA in cancer cells.

    Pathways Involved: It inhibits key enzymes, leading to the disruption of cellular processes and ultimately causing cell death. In fungi, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of both chlorophenyl and ethoxyphenyl groups in the triazole ring structure imparts unique chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-2-25-17-10-6-3-7-13(17)11-20-18(24)15-12-23(22-21-15)16-9-5-4-8-14(16)19/h3-10,12H,2,11H2,1H3,(H,20,24)

InChI Key

LMULKQHAABVBIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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